tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate
Description
Properties
CAS No. |
1383372-62-0 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : 1-Boc-3-azetidinone (2.0 g, 11.68 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 20 mL) under nitrogen and cooled to 0°C.
-
Grignard Addition : A 2.0 M solution of benzyl magnesium bromide in THF (8.76 mL, 17.52 mmol) is added dropwise, initiating a nucleophilic attack on the carbonyl carbon of the azetidinone.
-
Reaction Progression : The mixture is warmed to room temperature and stirred for 1 hour, monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction : The reaction is quenched with saturated ammonium chloride, and the product is extracted with ethyl acetate.
-
Purification : The organic phase is dried over anhydrous sodium sulfate, concentrated, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding 2.15 g (70%) of the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 1-Boc-3-azetidinone |
| Grignard Reagent | Benzyl magnesium bromide |
| Solvent | THF |
| Temperature | 0°C → room temperature |
| Reaction Time | 1 hour |
| Yield | 70% |
| Purification Method | Column chromatography |
Characterization
Nuclear magnetic resonance (NMR) analysis confirms the structure:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc group), 3.76–3.78 (m, 2H, azetidine CH₂), 4.08–4.10 (m, 2H, azetidine CH₂), 4.51–4.55 (m, 1H, hydroxyl-bearing CH), 7.21–7.34 (m, 5H, benzyl aromatic protons).
Alternative Synthetic Routes and Modifications
While the Grignard method dominates literature, alternative strategies have been explored for specialized applications:
Zinc-Mediated Allylation (Analogous Approach)
A related synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate employs zinc powder and ammonium chloride in THF to facilitate the addition of allyl bromide to 1-Boc-3-azetidinone. Although this method targets an allyl-substituted derivative, it highlights the versatility of organometallic reagents in modifying the azetidine scaffold:
-
Yield : 95% after extraction with ethyl acetate and concentration.
-
Conditions : 10–20°C, overnight stirring.
This approach suggests that benzyl halides could theoretically replace allyl bromide, though no direct precedents exist in the provided sources.
Industrial-Scale Considerations
For large-scale production, the Grignard method requires optimization to address exothermicity and reagent handling:
-
Temperature Control : Maintaining 0°C during reagent addition prevents side reactions.
-
Solvent Recovery : THF is distilled and reused to reduce costs.
-
Catalytic Efficiency : Transitioning to continuous flow reactors could enhance mixing and heat dissipation, as demonstrated in TEMPO-mediated oxidations of analogous azetidines.
Challenges and Optimization Opportunities
Common Pitfalls
-
Moisture Sensitivity : Grignard reagents demand rigorously anhydrous conditions.
-
By-Product Formation : Overaddition of the benzyl group or ketone reduction may occur if stoichiometry is imprecise.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, benzyl bromide.
Major Products:
Oxidation: Benzyl ketones or aldehydes.
Reduction: Benzyl alcohols or amines.
Substitution: Various substituted azetidines
Scientific Research Applications
Chemistry: : tert-Butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: : In biological research, it is used to study the effects of azetidine derivatives on cellular processes and enzyme activities .
Medicine: : The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting various diseases .
Industry: : It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities among azetidine derivatives:
Key Observations :
Reactivity Trends :
- Hydroxyl groups are prone to oxidation or derivatization (e.g., esterification).
- Benzyl groups can undergo hydrogenolysis under catalytic conditions, enabling further functionalization .
Enzyme Interactions
- Glutathione S-Transferase (GST) Induction: Analogous to tert-butyl hydroxyanisole (BHA) in and , the tert-butyl group in azetidines may enhance GST activity, aiding detoxification of electrophilic carcinogens .
Metabolic Pathways
Physicochemical Properties
Q & A
Q. Q1. What are the critical considerations for optimizing multi-step synthesis of tert-butyl 3-benzyl-3-hydroxyazetidine-1-carboxylate to achieve high yields?
Basic Key factors include reagent stoichiometry, temperature control (e.g., low-temperature stabilization of intermediates), and solvent selection (polar aprotic solvents like THF or dichloromethane are common). Protecting groups may be required to prevent undesired side reactions during hydroxyazetidine functionalization .
Advanced
Advanced optimization involves kinetic studies to identify rate-limiting steps, such as the formation of the azetidine ring. For example, using in situ IR spectroscopy to monitor intermediate stability or employing flow chemistry (as in ) to enhance reproducibility in exothermic steps. Catalysts like DMAP or Lewis acids (e.g., ZnCl₂) can accelerate esterification or cyclization .
Structural Characterization
Q. Q2. How can researchers resolve discrepancies in NMR data for this compound derivatives?
Basic Standard protocols include comparing experimental H/C NMR shifts with computational predictions (DFT calculations) and verifying purity via HPLC. For stereochemical ambiguity, NOESY or COSY experiments can clarify spatial relationships between protons .
Advanced
X-ray crystallography (using SHELX software, as in ) is definitive for resolving structural ambiguities. For unstable crystals, synchrotron radiation or cryogenic techniques improve data resolution. Dynamic NMR can also probe conformational flexibility in solution .
Reaction Mechanisms and Pathways
Q. Q3. What experimental approaches are used to elucidate the oxidation mechanisms of the hydroxyazetidine moiety in this compound?
Advanced Isotopic labeling (e.g., O in the hydroxy group) combined with mass spectrometry tracks oxygen transfer during oxidation. Kinetic isotope effects (KIE) and Eyring analysis differentiate between concerted and stepwise pathways. Solvent polarity studies (e.g., water vs. DMSO) reveal transition-state stabilization effects .
Biological Activity and Interactions
Q. Q4. How can researchers design assays to evaluate the enzyme inhibition potency of this compound analogs?
Advanced Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, guided by the compound’s hydrogen-bonding capacity (hydroxy group) and steric effects (tert-butyl group). In vitro assays with fluorogenic substrates validate inhibition kinetics .
Data Analysis and Contradictions
Q. Q5. How should researchers address conflicting bioactivity data across studies using structurally similar analogs?
Advanced Meta-analysis of substituent effects (e.g., methoxy vs. fluorine at the aryl position) using quantitative structure-activity relationship (QSAR) models. Control for assay variables: buffer pH (affects ionization), cell-line specificity, and purity thresholds (>95% by LC-MS). Orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement .
Comparative Studies with Analogues
Q. Q6. What strategies differentiate the reactivity of this compound from its piperidine or pyrrolidine analogs?
Advanced Compare ring strain (azetidine’s 90° bond angles vs. 109.5° in piperidine) via computational methods (e.g., Gaussian for strain energy calculations). Experimentally, monitor nucleophilic substitution rates with benzyl halides—azetidines react faster due to increased ring tension. Solvent effects (e.g., DMF vs. THF) further modulate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
